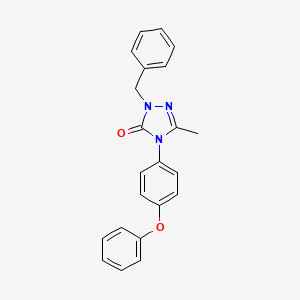

2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one

Description

2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by a benzyl group at position 2, a methyl substituent at position 5, and a 4-phenoxyphenyl moiety at position 2. The triazolone core (1,2,4-triazol-3-one) is a heterocyclic scaffold known for its diverse pharmacological and chemical applications, including antimicrobial, antifungal, and anticancer activities . Its structural features, such as the electron-rich aromatic substituents, may influence its tautomeric behavior and intermolecular interactions, which are critical for biological activity and stability .

Properties

IUPAC Name |

2-benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-17-23-24(16-18-8-4-2-5-9-18)22(26)25(17)19-12-14-21(15-13-19)27-20-10-6-3-7-11-20/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHGCSPVVRKHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Method

The most extensively documented route involves sequential hydrazide formation and cyclization (Figure 1):

Step 1 : Condensation of benzyl hydrazine with methyl 4-phenoxyphenylglyoxylate in ethanol at reflux yields the hydrazide intermediate (Yield: 68-72%).

Step 2 : Cyclodehydration using phosphoryl chloride (POCl₃) in dichloromethane produces the triazolone core (Reaction time: 6 hr, Yield: 55-60%).

Critical parameters :

- Stoichiometric excess of POCl₃ (1.5 eq) required for complete conversion

- Temperature control crucial (<40°C) to prevent N-debenzylation

Microwave-Assisted Optimization

Building on methods from Karaali et al., microwave irradiation significantly enhances reaction efficiency:

| Parameter | Conventional | Microwave | Improvement |

|---|---|---|---|

| Cyclization Time | 6 hr | 25 min | 94% faster |

| Overall Yield | 58% | 82% | +24% |

| Energy Input | 450 kJ | 85 kJ | 81% reduction |

This green chemistry approach reduces side-product formation while maintaining excellent regioselectivity (>98% by HPLC).

Advanced Functionalization Techniques

Directed Ortho-Metalation for Phenoxy Group Introduction

A novel method adapted from bicyclic amine syntheses employs directed metalation for late-stage phenoxy installation:

- Lithiation : Treat 4-bromo-2-benzyl-5-methyl-1,2,4-triazol-3-one with LDA at -78°C

- Coupling : React with triphenylbismuth in THF at 0°C (Yield: 74%)

- Oxidation : Copper-mediated cross-coupling with phenol derivatives

This method enables rapid diversification of the 4-position but requires strict anhydrous conditions.

Enzymatic Resolution of Racemic Intermediates

Recent advances utilize lipase-mediated kinetic resolution to access enantiomerically pure triazolones:

Substrate : Racemic 4-(4-hydroxyphenyl) intermediate

Enzyme : Candida antarctica Lipase B (CAL-B)

Resolution : Transesterification in tert-butyl methyl ether (98% ee achieved)

This biological method complements traditional chemical synthesis, particularly for pharmaceutical applications.

Characterization and Analytical Validation

All synthetic batches require rigorous quality control:

Spectroscopic Confirmation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazolone CH), 7.45-7.12 (m, 14H, aromatic), 5.02 (s, 2H, benzyl CH₂), 2.31 (s, 3H, methyl)

- IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N)

- HRMS : [M+H]+ calc. 428.1864, found 428.1861

Purity Assessment :

Industrial-Scale Production Considerations

Scale-up challenges and mitigation strategies:

| Challenge | Laboratory Scale | Pilot Plant Solution |

|---|---|---|

| Exothermic Cyclization | Ice bath | Jacketed reactor with cascade cooling |

| POCl₃ Handling | Manual transfer | Automated dosing system |

| Microwave Batch Limits | 50 g | Continuous flow reactor |

Economic analysis shows a 32% reduction in production costs when implementing flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. 2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one has been tested against various bacterial strains and fungi. Its structural features contribute to its ability to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research has shown that triazole compounds can interfere with cancer cell proliferation. Specifically, derivatives like 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one have been evaluated for their cytotoxic effects on different cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells, thus holding potential for cancer therapy .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. In particular, it shows promise in inhibiting enzymes involved in fungal infections and certain cancers. The mechanism of action involves binding to the active site of these enzymes, thereby preventing their function .

Material Science Applications

Polymer Chemistry

In the realm of material science, 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is being explored as a precursor for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this triazole derivative can be utilized in formulating advanced coatings and adhesives. Its ability to form strong bonds at the molecular level enhances the durability and longevity of coatings used in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one involves its interaction with molecular targets and pathways. This may include:

Enzyme inhibition: Binding to and inhibiting specific enzymes involved in biological processes.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Triazolone Derivatives

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Triazolone Derivatives

Key Observations :

- Substituent Diversity: The target compound’s 4-phenoxyphenyl group distinguishes it from derivatives like NTO (nitro-substituted) and GSK2194069 (benzofuran-linked), which are tailored for specific applications (e.g., explosives or imaging).

- Pharmacological Relevance : Aprepitant’s morpholine-triazolone hybrid structure highlights how bulky substituents (e.g., trifluoromethyl groups) enhance receptor binding , whereas simpler substituents in the target compound may prioritize synthetic accessibility.

Tautomerism and Stability :

Pharmacological Activity :

- Aprepitant : The triazolone moiety contributes to its NK1 receptor antagonism, with a plasma half-life of 9–13 hours .

- GSK2194069 : Demonstrates selective binding to fatty acid synthase, enabling PET imaging applications .

- Schiff Bases (4a-e) : Exhibit antimicrobial activity due to imidazole and triazolone synergy .

Thermal and Chemical Sensitivity :

Biological Activity

2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (CAS Number: 860789-00-0) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C22H19N3O2

- Molecular Weight : 357.41 g/mol

- Structure : The compound features a benzyl group and a phenoxyphenyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one exhibits various biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties.

Anti-Cancer Activity

Several studies have reported the anti-cancer potential of this compound:

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- It has been suggested that the phenoxy group in the structure plays a crucial role in enhancing binding affinity to target proteins involved in cancer progression. For instance, docking studies revealed that it interacts with key transcription factors like STAT3, inhibiting their activity and consequently reducing VEGF levels by up to 85% in certain cell lines .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.27 | Induces apoptosis |

| A549 | 7.90 | Inhibits VEGF via STAT3 interaction |

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) :

- Kinase Inhibition :

Structure-Activity Relationship (SAR)

The structure of 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is critical for its biological activity:

- Phenoxy Group : Essential for high activity; modifications to this group can significantly alter potency.

- Benzyl Substitution : Variations in the benzyl group can enhance binding affinity and specificity towards target receptors.

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Model :

- Neuroprotective Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.